molecular formula C14H9ClN2O B1412456 (6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone CAS No. 1634647-81-6

(6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone

Cat. No.: B1412456
CAS No.: 1634647-81-6
M. Wt: 256.68 g/mol
InChI Key: BODRMNRMPLDFPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone is a chemical compound with the molecular formula C14H9ClN2O and a molecular weight of 256.69 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse applications in medicinal chemistry due to its unique structural properties.

Preparation Methods

The synthesis of (6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone typically involves the reaction of 6-chloroimidazo[1,2-a]pyridine with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

(6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

(6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

    Imidazo[1,2-a]pyridine: A parent compound with a simpler structure but similar core properties.

    6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone: A bromine-substituted analog with potentially different reactivity and biological activity.

    6-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone: A methyl-substituted analog that may exhibit different pharmacokinetic properties.

The uniqueness of this compound lies in its specific chlorine substitution, which can influence its reactivity and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(6-chloroimidazo[1,2-a]pyridin-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-11-6-7-13-16-8-12(17(13)9-11)14(18)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODRMNRMPLDFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone
Reactant of Route 2
Reactant of Route 2
(6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone
Reactant of Route 3
Reactant of Route 3
(6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone
Reactant of Route 4
Reactant of Route 4
(6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone
Reactant of Route 5
Reactant of Route 5
(6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone
Reactant of Route 6
Reactant of Route 6
(6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.